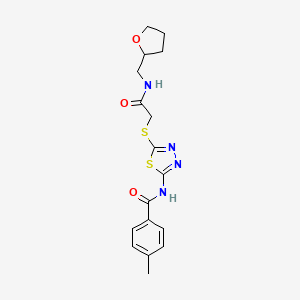

4-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S2/c1-11-4-6-12(7-5-11)15(23)19-16-20-21-17(26-16)25-10-14(22)18-9-13-3-2-8-24-13/h4-7,13H,2-3,8-10H2,1H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIQCCXAYRCFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 868976-29-8) is a novel derivative of the thiadiazole class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.5 g/mol. Its structure features a thiadiazole ring, which is known for conferring various biological activities due to its ability to interact with biological targets effectively.

Biological Activity Overview

- Anticancer Activity : Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound under review has shown promising results in inhibiting the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against human leukemia cell lines, indicating potential as a chemotherapeutic agent .

- Antimicrobial Properties : Thiadiazoles are also recognized for their antimicrobial activities. Research indicates that derivatives of this class can exhibit significant antibacterial and antifungal effects, potentially serving as new therapeutic agents against resistant strains .

- Mechanism of Action : The mechanism by which thiadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in cancer cells. For example, compounds that target tyrosine kinases have shown efficacy in disrupting signaling pathways essential for cancer cell proliferation .

Antitumor Activity

A study focused on the synthesis and evaluation of various thiadiazole derivatives reported that certain modifications led to enhanced activity against cancer cell lines such as K562 (chronic myelogenous leukemia). The compound's structural features facilitate interactions with protein kinases, leading to reduced cell viability at low concentrations (IC50 values in the range of 7.4 µM) .

Antimicrobial Activity

In another investigation, derivatives similar to the compound were tested against a spectrum of bacterial and fungal pathogens. The results indicated that these compounds could inhibit microbial growth effectively, suggesting their potential use in treating infections caused by resistant organisms .

Case Studies

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 4-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. This has been observed in various cancer cell lines, including breast and prostate cancer models.

| Study Type | Cell Line | Findings |

|---|---|---|

| In vitro | MCF-7 | Induced apoptosis via ROS generation. |

| In vitro | PC-3 | Inhibited cell proliferation significantly. |

Antimicrobial Properties

The thiadiazole derivatives have been extensively studied for their antimicrobial activities. Preliminary data suggest that this compound may exhibit:

- Broad-spectrum Activity: Effective against both gram-positive and gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| E. coli | Inhibition observed at low concentrations. |

| S. aureus | Significant antibacterial activity noted. |

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation by modulating cytokine release and inhibiting pathways associated with inflammatory responses.

Potential Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties. Initial findings indicate:

- Mechanisms: The compound could protect neuronal cells from oxidative stress-induced damage, potentially beneficial in neurodegenerative diseases.

| Study Type | Model | Findings |

|---|---|---|

| In vitro | SH-SY5Y cells | Reduced apoptosis under oxidative stress conditions. |

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results demonstrated a dose-dependent inhibition of cell viability and induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives, this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

1,3,4-Thiadiazol Derivatives

- Compound 39: 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide () Key Differences: Replaces benzamide with sulfonamide; lacks the thioether-oxoethyl-tetrahydrofuran chain.

- N-((5-(Substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives () Key Differences: Features a methyleneamino group on the thiadiazol ring instead of the thioether-linked oxoethyl chain. Implications: The methyleneamino group may enhance anticancer activity by facilitating DNA intercalation, whereas the target compound’s tetrahydrofuran substituent could favor CNS-targeted applications .

Thiazol Derivatives

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Key Differences : Replaces 1,3,4-thiadiazol with 1,3-thiazol; includes fluorinated benzamide.

- Implications : Fluorine atoms improve metabolic stability and electronegativity, enhancing binding to hydrophobic enzyme pockets. The thiazol ring’s reduced ring strain may lower reactivity compared to thiadiazol .

Substituent Modifications

Tetrahydrofuran vs. Pyran/Phenyl Groups

- 3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide () Key Differences: Tetrahydro-2H-pyran substituent instead of tetrahydrofuran.

Thioether vs. Sulfonamide/Oxadiazol-thione Linkages

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (–8)

- Key Differences : Oxadiazol-thione group replaces thiadiazol-thioether.

- Implications : The thione tautomer (C=S) in oxadiazol derivatives may enable redox activity, contrasting with the target compound’s thioether, which prioritizes stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide to maximize yield and purity?

- Methodology :

- Stepwise Optimization : Follow multi-step protocols common to thiadiazole derivatives, including nucleophilic substitution, condensation, and cyclization. Reaction parameters (temperature, solvent polarity, and catalyst selection) must be systematically adjusted for each step .

- Purity Monitoring : Use thin-layer chromatography (TLC) to track intermediates and ensure completion of reactions .

- Final Purification : Employ recrystallization (e.g., using methanol or acetonitrile) or column chromatography with silica gel to isolate the target compound .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and confirming its integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm backbone connectivity, including the tetrahydrofuran (THF) ring and thiadiazole moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, thioether S-C at ~650 cm⁻¹) .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodology :

- Storage Conditions : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid moisture to prevent hydrolysis of the amide or thioether bonds .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiadiazole core in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Use DFT calculations to map electron density on the thiadiazole ring, identifying susceptible sites for nucleophilic attack .

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) to deduce rate-determining steps .

- Isotopic Labeling : Track sulfur and nitrogen atoms via ³⁵S/¹⁵N labeling to confirm substitution pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

- Methodology :

- Analog Synthesis : Modify substituents on the benzamide (e.g., methyl group) or THF ring and assess changes in bioactivity (e.g., enzyme inhibition, cytotoxicity) .

- Biological Assays : Test derivatives against cancer cell lines (e.g., NCI-60 panel) or microbial targets, correlating activity with electronic/hydrophobic parameters .

- Molecular Docking : Simulate binding to target proteins (e.g., PFOR enzyme) to identify critical interactions (e.g., hydrogen bonding with the amide group) .

Q. What analytical methods resolve contradictory data in reaction yield or biological activity between research groups?

- Methodology :

- Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate assays with positive/negative controls .

- Advanced Chromatography : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew bioactivity results .

- Meta-Analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., cell line heterogeneity) .

Q. How can researchers develop a scalable synthetic route without compromising stereochemical integrity?

- Methodology :

- Flow Chemistry : Implement continuous flow systems to enhance reproducibility and reduce side reactions during scale-up .

- Chiral HPLC : Monitor enantiomeric excess during steps involving stereocenters (e.g., THF ring substitution) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.